
tert-Butyl (3-(5-aminonaphthalen-1-yl)prop-2-yn-1-yl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl(3-(5-aminonaphthalen-1-yl)prop-2-yn-1-yl)carbamate is a synthetic organic compound with the molecular formula C18H22N2O2 It is known for its unique structure, which includes a tert-butyl carbamate group attached to a naphthylamine moiety via a propynyl linker
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl(3-(5-aminonaphthalen-1-yl)prop-2-yn-1-yl)carbamate typically involves multiple steps. One common synthetic route starts with the protection of the amine group on the naphthalene ring using a tert-butyl carbamate protecting group.
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .
化学反应分析
Types of Reactions
tert-Butyl(3-(5-aminonaphthalen-1-yl)prop-2-yn-1-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to convert the alkyne group to an alkene or alkane.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing alkynes.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthoquinones, while reduction can produce naphthylalkanes .
科学研究应用
tert-Butyl(3-(5-aminonaphthalen-1-yl)prop-2-yn-1-yl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of tert-Butyl(3-(5-aminonaphthalen-1-yl)prop-2-yn-1-yl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. The specific pathways involved depend on the biological context and the target enzyme or receptor .
相似化合物的比较
Similar Compounds
tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate: This compound has a similar tert-butyl carbamate group but differs in the structure of the core moiety.
tert-Butyl (1-([1,1’-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate: This compound also contains a tert-butyl carbamate group but has a biphenyl core structure.
Uniqueness
tert-Butyl(3-(5-aminonaphthalen-1-yl)prop-2-yn-1-yl)carbamate is unique due to its naphthylamine core and propynyl linker, which confer specific chemical properties and reactivity. This makes it particularly useful in applications where these structural features are advantageous .
属性
分子式 |
C18H20N2O2 |
|---|---|
分子量 |
296.4 g/mol |
IUPAC 名称 |
tert-butyl N-[3-(5-aminonaphthalen-1-yl)prop-2-ynyl]carbamate |
InChI |
InChI=1S/C18H20N2O2/c1-18(2,3)22-17(21)20-12-6-8-13-7-4-10-15-14(13)9-5-11-16(15)19/h4-5,7,9-11H,12,19H2,1-3H3,(H,20,21) |
InChI 键 |
KBUQGWMTXCFPNS-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NCC#CC1=C2C=CC=C(C2=CC=C1)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



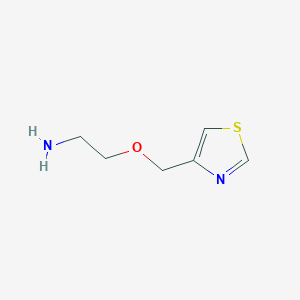

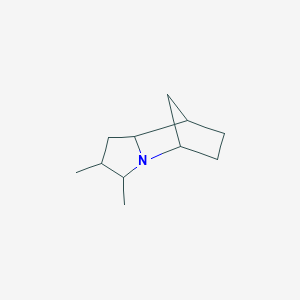
![4-[2-(2-pyridinyl)-1H-indol-3-yl]-1-butanamine oxalate](/img/structure/B13119401.png)
![3,5-Difluoro-[1,1'-biphenyl]-4-ol](/img/structure/B13119413.png)
![6-Azaspiro[3.6]decan-7-one](/img/structure/B13119416.png)
![5-Methyl-2,3-dihydroimidazo[1,2-a]pyrimidine-6,7-diamine](/img/structure/B13119418.png)

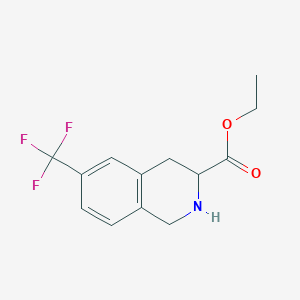
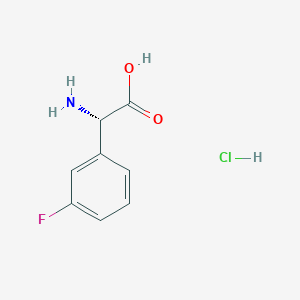
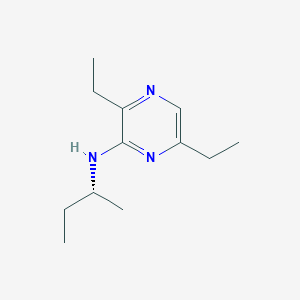
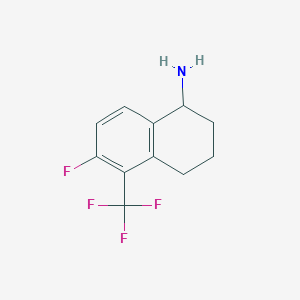
![5-Aminobenzo[d]isoxazole-3-carbonitrile](/img/structure/B13119455.png)
